5-CHLORO-2-ETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-1-SULFONAMIDE
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Overview
Description
5-CHLORO-2-ETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-1-SULFONAMIDE is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, an ethoxy group, and a morpholinyl group attached to a benzenesulfonamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-ETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-ethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Chlorination: The amino group is converted to a chloro group through chlorination using reagents like thionyl chloride.
Substitution: The chloro group is substituted with a morpholinylpropyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-ETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-CHLORO-2-ETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-ETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- 5-chloro-2-ethoxy-N-[3-(4-piperidinyl)propyl]benzenesulfonamide
- 5-chloro-2-ethoxy-N-[3-(4-pyrrolidinyl)propyl]benzenesulfonamide
Uniqueness
5-CHLORO-2-ETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H23ClN2O4S |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-22-14-5-4-13(16)12-15(14)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3 |
InChI Key |
HUGXWYYZVRJFCA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2CCOCC2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
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